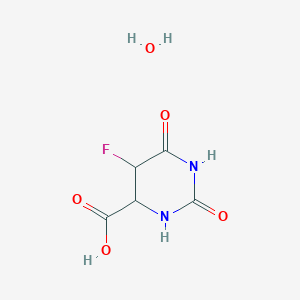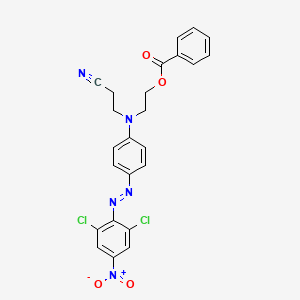
5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid;hydrate: is a fluorinated derivative of orotic acid. This compound is known for its unique chemical structure, which includes a fluorine atom at the 5-position of the pyrimidine ring. It is often used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid typically involves the fluorination of orotic acid. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, where orotic acid is treated with fluorinating agents in reactors designed to handle the exothermic nature of the reaction. The product is then purified through crystallization or other separation techniques to obtain the desired hydrate form .
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other fluorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: This compound is used in molecular genetics research, particularly in yeast genetics, as a selective agent. It helps in the selection of resistant strains of Saccharomyces cerevisiae that possess specific genetic mutations .
Medicine: In medicine, it is explored for its potential therapeutic applications, including its role as a precursor for the synthesis of fluorinated pharmaceuticals. Its fluorine atom can enhance the biological activity and stability of drug molecules .
Industry: Industrially, it is used in the production of various fluorinated intermediates and fine chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing .
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid involves its interaction with specific molecular targets. In yeast genetics, it is converted by the enzyme orotidine-5’-phosphate decarboxylase into a toxic compound, which inhibits cell growth. This selective toxicity is exploited to study genetic mutations and metabolic pathways .
Comparación Con Compuestos Similares
5-Fluoroorotic Acid: Another fluorinated derivative of orotic acid, used similarly in genetic research.
5-Fluorouracil: A well-known chemotherapeutic agent used in cancer treatment, which also contains a fluorine atom at the 5-position of the pyrimidine ring.
Uniqueness: 5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid is unique due to its specific structure and hydrate form, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H7FN2O5 |
|---|---|
Peso molecular |
194.12 g/mol |
Nombre IUPAC |
5-fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C5H5FN2O4.H2O/c6-1-2(4(10)11)7-5(12)8-3(1)9;/h1-2H,(H,10,11)(H2,7,8,9,12);1H2 |
Clave InChI |
QKISBRQVCODWQJ-UHFFFAOYSA-N |
SMILES canónico |
C1(C(NC(=O)NC1=O)C(=O)O)F.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12361790.png)

![2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12361809.png)




![(2S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-3-oxo-2,7-dihydro-1,4-diazepine-5-carboxylic acid](/img/structure/B12361830.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B12361843.png)

![2-Amino-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12361852.png)

![6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12361880.png)
